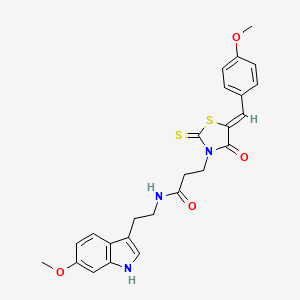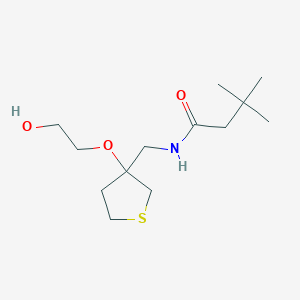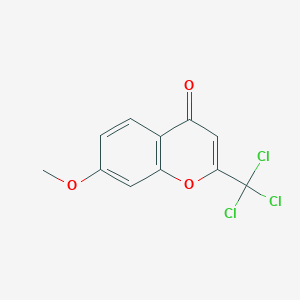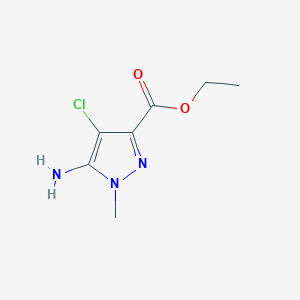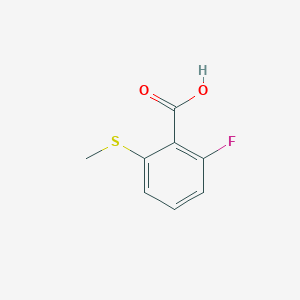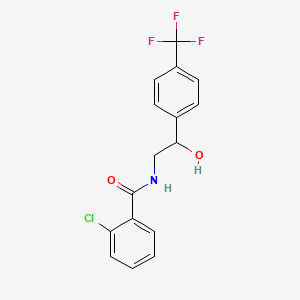
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
Benzamides, in general, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the hydroxy group could influence properties like polarity, solubility, and stability .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reactions
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide: has found utility in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new C–C bonds through palladium-catalyzed cross-coupling reactions .
Trifluoromethylpyridine Synthesis
Researchers have explored the synthesis of trifluoromethylpyridines, and 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide plays a role in this context. Trifluoromethylpyridines exhibit diverse biological activities and are valuable building blocks in medicinal chemistry .
1,2,4-Triazole Formation
The compound has been involved in the synthesis of 1,2,4-triazoles. Notably, the use of specific conditions (I2/KI/K2CO3) at elevated temperatures led to efficient formation of 1,2,4-triazoles from this precursor .
Indole Derivatives with Anti-Inflammatory Activity
Among its derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic properties. These findings highlight the potential of the parent compound for drug development .
Trifluoromethyl Group in Sorafenib
The FDA-approved drug sorafenib contains a trifluoromethyl group. Its IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . Sorafenib is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-13-4-2-1-3-12(13)15(23)21-9-14(22)10-5-7-11(8-6-10)16(18,19)20/h1-8,14,22H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZHJKQLLCJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
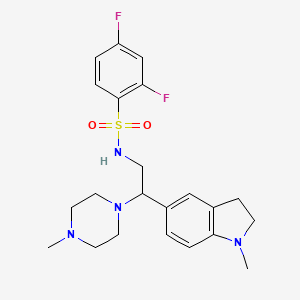
![N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556853.png)
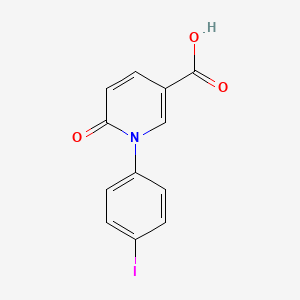

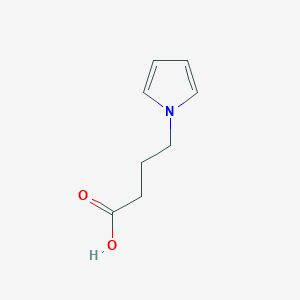
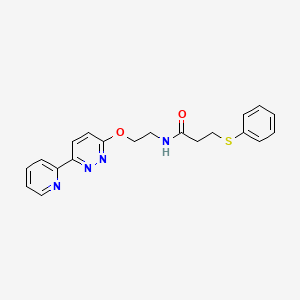
![tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2556863.png)
